Ethyl 2,3-bis(piperidin-1-YL)butanoate
Description
Ethyl 2,3-bis(piperidin-1-YL)butanoate is a tertiary amine-containing ester characterized by two piperidinyl substituents at the 2- and 3-positions of a butanoate backbone. The compound’s synthesis typically involves multi-step reactions, leveraging alkylation or coupling strategies to introduce the piperidine groups .
Properties
CAS No. |
6628-49-5 |
|---|---|
Molecular Formula |
C16H30N2O2 |
Molecular Weight |
282.42 g/mol |
IUPAC Name |
ethyl 2,3-di(piperidin-1-yl)butanoate |
InChI |
InChI=1S/C16H30N2O2/c1-3-20-16(19)15(18-12-8-5-9-13-18)14(2)17-10-6-4-7-11-17/h14-15H,3-13H2,1-2H3 |
InChI Key |
IRUSQNAIDMLKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)N1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-bis(piperidin-1-YL)butanoate typically involves the reaction of ethyl 2,3-dibromobutanoate with piperidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the piperidine displaces the bromine atoms on the butanoate ester. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-bis(piperidin-1-YL)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2,3-bis(piperidin-1-YL)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,3-bis(piperidin-1-YL)butanoate involves its interaction with biological targets, such as enzymes or receptors. The piperidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Volatility and Persistence in Solutions
Ethyl 2,3-bis(piperidin-1-YL)butanoate is expected to exhibit lower volatility compared to simpler esters like ethyl hexanoate (peak 9) and ethyl octanoate (peak 21), which persist through multiple wash cycles in chromatographic studies . While ethyl octanoate retains stability until the final washing phase, the bulkier piperidinyl groups in this compound likely reduce volatility further, prolonging its environmental or synthetic persistence.
Table 1: Volatility Comparison of Selected Esters
Odor Activity and Aromatic Contributions
Unlike simpler esters such as ethyl butanoate or isoamyl acetate—which dominate fruity aroma profiles in microbiological matrices (OAV >1)—this compound’s piperidinyl groups likely suppress volatile aroma contributions. This contrasts with esters like ethyl hexanoate, which are key contributors to fruity notes in fermented products .
Physicochemical and Pharmacokinetic Properties
Compared to Ethyl 2-(piperidin-4-yl)acetate (a mono-piperidine analog), this compound demonstrates distinct differences:
Table 2: Physicochemical Comparison with Ethyl 2-(piperidin-4-yl)acetate
| Property | Ethyl 2-(piperidin-4-yl)acetate | This compound |
|---|---|---|
| Molecular Weight | 199.28 g/mol | ~322.48 g/mol (estimated) |
| LogP (Lipophilicity) | 1.38 | Higher (predicted >2.5) |
| Hydrogen Bond Acceptors | 3 | 4 |
| Bioavailability Score | 0.55 | Lower (predicted <0.4) |
| Solubility (LogS) | -1.7 | Reduced aqueous solubility |
The dual piperidinyl groups increase molecular weight and logP, reducing aqueous solubility and likely impairing blood-brain barrier (BBB) penetration compared to its mono-piperidine counterpart .
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